molecular formula C15H17FN2O2 B2453634 N-(cyanomethyl)-N-cyclopropyl-4-(3-fluorophenoxy)butanamide CAS No. 1252276-49-5

N-(cyanomethyl)-N-cyclopropyl-4-(3-fluorophenoxy)butanamide

Cat. No.: B2453634
CAS No.: 1252276-49-5
M. Wt: 276.311
InChI Key: JVBIZSBZKLDRIT-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-cyclopropyl-4-(3-fluorophenoxy)butanamide is a synthetic organic compound characterized by its unique chemical structure, which includes a cyanomethyl group, a cyclopropyl ring, and a fluorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-cyclopropyl-4-(3-fluorophenoxy)butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 3-fluorophenol with an appropriate alkylating agent to form the 3-fluorophenoxy intermediate.

    Amidation: The final step involves the formation of the amide bond by reacting the intermediate with cyanomethylamine under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-cyclopropyl-4-(3-fluorophenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the amide group to an amine.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atom under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

N-(cyanomethyl)-N-cyclopropyl-4-(3-fluorophenoxy)butanamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: It is used in studies investigating its effects on cellular processes and its potential as a tool for modulating biological pathways.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-(cyanomethyl)-N-cyclopropyl-4-(3-fluorophenoxy)butanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and influencing downstream signaling pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyanomethyl)-N-cyclopropyl-4-(4-fluorophenoxy)butanamide
  • N-(cyanomethyl)-N-cyclopropyl-4-(2-fluorophenoxy)butanamide
  • N-(cyanomethyl)-N-cyclopropyl-4-(3-chlorophenoxy)butanamide

Uniqueness

N-(cyanomethyl)-N-cyclopropyl-4-(3-fluorophenoxy)butanamide is unique due to the specific positioning of the fluorine atom on the phenoxy ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-4-(3-fluorophenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O2/c16-12-3-1-4-14(11-12)20-10-2-5-15(19)18(9-8-17)13-6-7-13/h1,3-4,11,13H,2,5-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBIZSBZKLDRIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC#N)C(=O)CCCOC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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